Carboxyprimaquine is the primary metabolite of the antimalarial drug primaquine. [, , , , , , , , ] It is formed through the oxidative deamination of the terminal amine group of the primaquine side chain. [] While primaquine itself exhibits activity against various stages of the malaria parasite Plasmodium, carboxyprimaquine is generally considered to be less pharmacologically active. [, , ] Despite this, its presence and levels are closely monitored in research due to its relevance in understanding primaquine metabolism, drug interactions, and potential roles in primaquine's overall efficacy and toxicity. [, , , , , , , , , , , , , ]
While carboxyprimaquine is primarily produced as a metabolite of primaquine in biological systems, it can be synthesized in vitro. One method involves the direct oxidation of primaquine using potassium permanganate. [] Another method uses human erythroleukemic K562 cells or human bone marrow cells supplemented with calf serum to convert primaquine into carboxyprimaquine in vitro. [] These methods provide a means to obtain carboxyprimaquine for analytical standards and research purposes.
Carboxyprimaquine retains the core 8-aminoquinoline structure of primaquine but with a key modification: the terminal amine group on the side chain is replaced with a carboxylic acid group. [] This structural change contributes to its altered physicochemical properties and reduced antimalarial activity compared to primaquine. [, ]
Unlike primaquine, carboxyprimaquine's mechanism of action is not well-elucidated. It is considered to have significantly lower antimalarial activity compared to primaquine. [, ] Further research is needed to fully understand if and how carboxyprimaquine independently interacts with parasite or human targets.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: